molecular formula C11H15ClN2O2S B14089159 2-Chloro-N-(piperidin-4-yl)benzenesulfonamide

2-Chloro-N-(piperidin-4-yl)benzenesulfonamide

Cat. No.: B14089159
M. Wt: 274.77 g/mol
InChI Key: UCBXFLJLZWVCCP-UHFFFAOYSA-N
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Description

2-Chloro-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of the piperidine ring and the chloro substituent on the benzene ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-4-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of sulfonic acid and piperidine.

Scientific Research Applications

2-Chloro-N-(piperidin-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

2-Chloro-N-(piperidin-4-yl)benzenesulfonamide is unique due to its specific structural features, such as the chloro substituent and the piperidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

2-chloro-N-piperidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H15ClN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2

InChI Key

UCBXFLJLZWVCCP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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